molecular formula C16H21NO3 B13373440 Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate

Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate

Cat. No.: B13373440
M. Wt: 275.34 g/mol
InChI Key: FRYYVRJKOVKQCQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring and a phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate typically involves the reaction of 2-phenylpropanoic acid with piperidine and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The detailed synthetic route can vary, but it generally includes steps such as:

    Esterification: Reacting 2-phenylpropanoic acid with methanol in the presence of a catalyst to form methyl 2-phenylpropanoate.

    Amidation: Reacting the methyl ester with piperidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methyl-2-phenylpropanoyl)-3-piperidinecarboxylate
  • Methyl 1-(2-phenylbutanoyl)-3-piperidinecarboxylate
  • Methyl 1-(2-phenylpentanoyl)-3-piperidinecarboxylate

Uniqueness

Methyl 1-(2-phenylpropanoyl)-3-piperidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenylpropanoyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 1-(2-phenylpropanoyl)piperidine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-12(13-7-4-3-5-8-13)15(18)17-10-6-9-14(11-17)16(19)20-2/h3-5,7-8,12,14H,6,9-11H2,1-2H3

InChI Key

FRYYVRJKOVKQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCCC(C2)C(=O)OC

Origin of Product

United States

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